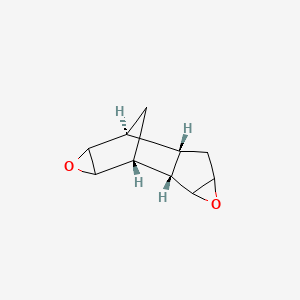
Dicyclopentadiene dioxide, endo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentadiene dioxide, endo, is a chemical compound with the molecular formula C10H12O2. It is a derivative of dicyclopentadiene, which is obtained as a by-product from the steam cracking process during the production of ethylene . This compound is known for its unique structure, which includes two epoxide groups, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclopentadiene dioxide, endo, can be synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of cumene hydroperoxide as an oxidizing agent in the presence of a titanium-containing silica catalyst . Another method employs 50% industrial hydrogen peroxide as the oxidant, with a macroporous crosslinked polystyrene resin grafted with N-benzyl-N,N-dimethyl-N-dodecyl quaternary ammonium phosphor tungsten heteropoly acid salts as the tri-phase phase transfer catalyst . The optimal reaction conditions for this method include a reaction temperature of 60°C and a reaction time of 12 hours, resulting in a yield of up to 89% .
Industrial Production Methods
Industrial production of this compound, typically involves large-scale epoxidation processes using similar oxidizing agents and catalysts as mentioned above. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Dicyclopentadiene dioxide, endo, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxide derivatives.
Reduction: Reduction reactions can convert the epoxide groups into hydroxyl groups.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cumene hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex epoxides, while reduction can yield diols.
科学的研究の応用
Dicyclopentadiene dioxide, endo, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s epoxide groups make it useful in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of epoxide-containing pharmaceuticals.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups.
作用機序
The mechanism of action of dicyclopentadiene dioxide, endo, primarily involves its epoxide groups. These groups can undergo ring-opening reactions, which are catalyzed by acids or bases. The resulting intermediates can then participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Dicyclopentadiene: The parent compound, which lacks the epoxide groups.
Cyclopentadiene: A simpler diene that can undergo Diels-Alder reactions to form dicyclopentadiene.
Norbornene: Another bicyclic compound that can undergo similar reactions.
Uniqueness
Dicyclopentadiene dioxide, endo, is unique due to its two epoxide groups, which provide it with distinct reactivity compared to its parent compound and other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(1R,2S,7S,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1 |
InChIキー |
BQQUFAMSJAKLNB-XTNZTGIRSA-N |
異性体SMILES |
C1[C@H]2[C@@H]3CC4C([C@@H]3[C@@H]1C5C2O5)O4 |
正規SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

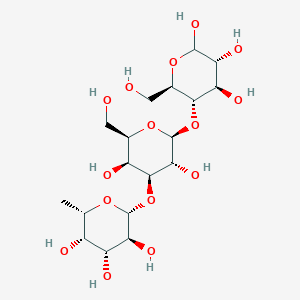
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
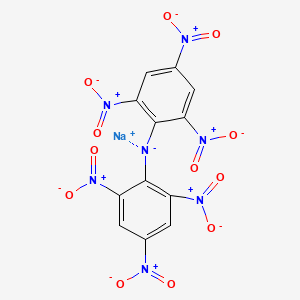
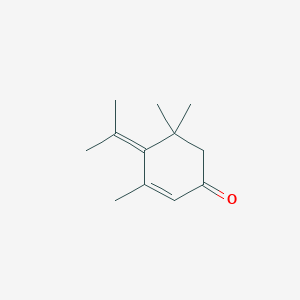
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
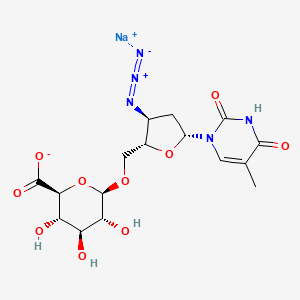
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
